Product packaging for (S)-2-(Naphthalen-2-yl)piperidine(Cat. No.:)

(S)-2-(Naphthalen-2-yl)piperidine

Cat. No.: B15200682
M. Wt: 211.30 g/mol
InChI Key: KIKVKRHNBPMOMC-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Naphthalen-2-yl)piperidine is a chiral piperidine derivative of significant interest in advanced chemical synthesis and medicinal chemistry. The piperidine ring is a cornerstone scaffold, present in more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents . The strategic incorporation of the naphthalen-2-yl group provides a rigid, planar aromatic system that can engage in crucial π-π stacking interactions with biological targets, a feature that has been leveraged to strengthen inhibitor binding to enzyme active sites, as observed in related compounds developed as non-nucleoside HIV-1 reverse transcriptase inhibitors . This single, defined (S)-enantiomer is particularly valuable for probing stereospecific interactions in biological systems and for the development of novel active pharmaceutical ingredients (APIs) . The compound serves as a critical synthetic intermediate and a versatile precursor for drug discovery efforts. Its structure, combining a privileged piperidine heterocycle with an aromatic naphthyl group, makes it a promising scaffold for constructing novel ligands for G protein-coupled receptors (GPCRs) and other therapeutic targets . Research into closely related naphthyl-piperidine structures has demonstrated their potential as high-affinity receptor antagonists and modulators of neurotransmitter systems . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17N B15200682 (S)-2-(Naphthalen-2-yl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

(2S)-2-naphthalen-2-ylpiperidine

InChI

InChI=1S/C15H17N/c1-2-6-13-11-14(9-8-12(13)5-1)15-7-3-4-10-16-15/h1-2,5-6,8-9,11,15-16H,3-4,7,10H2/t15-/m0/s1

InChI Key

KIKVKRHNBPMOMC-HNNXBMFYSA-N

Isomeric SMILES

C1CCN[C@@H](C1)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1CCNC(C1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Structure Activity Relationship Sar Studies in Naphthalene Substituted Piperidines

Impact of Absolute Stereochemistry on Molecular Interactions

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a crucial determinant of its interaction with biological targets like receptors and enzymes. nih.gov For chiral molecules such as (S)-2-(naphthalen-2-yl)piperidine, the specific spatial orientation of the naphthalene (B1677914) and piperidine (B6355638) rings significantly affects binding affinity and efficacy. nih.govacs.org

Biological systems are inherently chiral, and thus, enantiomers of a drug can exhibit markedly different pharmacological profiles. nih.gov One enantiomer may bind with high affinity to a target receptor, eliciting a desired therapeutic effect, while the other may be less active or even inactive. nih.gov This disparity arises from the specific three-point interactions required for a drug to fit into its binding site. nih.gov

In the context of naphthalene-substituted piperidines, the stereochemistry at the C2 position of the piperidine ring dictates the orientation of the bulky naphthalene group. The (S)-enantiomer presents the naphthalene moiety in a specific spatial arrangement that may be more complementary to the binding pocket of its target protein compared to the (R)-enantiomer. Studies on related compounds have shown that a specific stereoisomer can lead to a significant increase in binding affinity. For instance, in a series of 2-azanorbornane analogues, the pure (S,S,S) enantiomer displayed a threefold higher affinity than its corresponding enantiomer. researchgate.netnih.gov This underscores the principle that the precise stereochemical configuration is paramount for optimal molecular interactions.

Influence of Naphthalene Substitution Pattern and Linkage Position on Chemical Properties

The electronic and steric properties of the naphthalene ring system, as well as its point of attachment to the piperidine ring, play a pivotal role in modulating the chemical and biological characteristics of the molecule. The position of the piperidine substituent on the naphthalene ring (e.g., 1-yl vs. 2-yl) and the presence of additional substituents on the naphthalene core can significantly alter the compound's properties.

Furthermore, the linkage position of the piperidine ring to the naphthalene core is a critical determinant of biological activity. Studies on related N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives have highlighted the importance of the naphthalene substitution pattern for selective binding to biological targets. nih.gov The replacement of the naphthalene moiety with a benzene (B151609) ring has been shown to abolish inhibitory effects on certain transporters, indicating the necessity of the extended aromatic system for activity. polyu.edu.hk

The following table summarizes the effects of different naphthalene substitutions on the properties of related compounds:

Compound/Modification Effect on Properties Reference
Naphthalene ring replacement with phenyl-1,2,3-triazole or N-phenyl-amideAlters electronic distribution and interaction potential. nih.gov
Introduction of trifluoromethyl groupsIncreases sensitivity to other substituents. mdpi.com
Replacement of naphthalene with benzeneAbolishes inhibitory effects on certain transporters. polyu.edu.hk

Conformational Control through Ring Rigidification (e.g., Bridged Piperidine Analogues)

The piperidine ring can adopt various conformations, such as chair and boat forms. Constraining the conformational flexibility of the piperidine ring through rigidification strategies, such as the introduction of bridges, can lead to compounds with enhanced affinity and selectivity for their biological targets. nih.govnih.gov This approach aims to lock the molecule into a bioactive conformation that is preferred by the receptor.

Systematic modifications of the piperidine ring with one- or two-carbon bridges have been employed to achieve conformational control. nih.gov For example, the replacement of a piperidine moiety with a structurally rigid quinuclidine, which constrains the ring in a boat-like conformation, has been shown to maintain good binding affinity in certain P2Y14R antagonists. nih.gov This suggests a degree of tolerance within the receptor's binding site for different piperidine ring conformations. nih.gov

The introduction of bridged structures like 2-azanorbornanes, nortropanes, and isoquinuclidines has been explored to systematically probe the SAR of the piperidine moiety. nih.gov These modifications, while causing only small differences in affinity in some cases, can lead to significant improvements in others. For instance, a pure (S,S,S) 2-azanorbornane enantiomer exhibited higher affinity than the parent piperidine compound. researchgate.netnih.gov The added rigidity of these bridged systems can also aid in molecular modeling studies to better understand favorable binding interactions. nih.gov Furthermore, increasing the sp³ character of the molecule through such modifications may enhance its drug-like physicochemical properties. nih.gov

The following table presents examples of bridged piperidine analogues and their impact on receptor affinity:

Bridged Analogue Effect on Receptor Affinity Reference
QuinuclidineMaintained good binding affinity. nih.gov
(S,S,S) 2-azanorbornaneDisplayed higher affinity than the parent compound. researchgate.netnih.gov
IsoquinuclidineShowed good binding affinity. nih.gov
IsonortropanolShowed good binding affinity. nih.gov

Effects of Isosteric Replacements (e.g., Sila-substitution) on Molecular Frameworks

Isosteric replacement, the substitution of an atom or group of atoms with another that has similar size, shape, and electronic properties, is a common strategy in medicinal chemistry to modulate a compound's properties. The replacement of a carbon atom within the piperidine ring with a silicon atom, known as sila-substitution, can lead to significant changes in the molecule's conformation and biological activity.

Exploration of Diverse Substitution Patterns on the Piperidine Ring

In addition to modifications of the naphthalene core and the piperidine ring's conformation, the introduction of various substituents onto the piperidine ring itself provides another avenue for SAR exploration. These substitutions can influence the molecule's polarity, basicity, and steric profile, all of which can affect its biological activity. mdpi.comnih.gov

Studies have investigated the impact of simple alkyl groups, such as methyl groups, on the piperidine ring. nih.gov For example, the introduction of a 4-methyl group or a 3,3-dimethyl group on the piperidine ring of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives resulted in compounds with high potency and selectivity for the sigma(1) receptor. nih.gov The position and number of these methyl groups were found to be critical for achieving high affinity and selectivity. nih.gov

The exploration of diverse substitution patterns can also involve the introduction of functional groups that can participate in specific interactions with the target protein, such as hydrogen bonding or ionic interactions. The synthesis of poly-substituted piperidines is an active area of research, with various synthetic methods being developed to access a wide range of derivatives. mdpi.comnih.gov These methods allow for the systematic variation of substituents around the piperidine core to optimize biological activity.

The following table provides examples of substitutions on the piperidine ring and their observed effects:

Piperidine Substitution Observed Effect Reference
4-MethylHigh potency and good selectivity for sigma(1) receptor. nih.gov
3,3-DimethylHigh selectivity for sigma(1) receptor. nih.gov

Applications in Chemical Research and Development

Precursors and Intermediates in Complex Organic Synthesis

The piperidine (B6355638) ring is a common structural motif in a wide array of pharmaceuticals and natural products. The controlled synthesis of substituted piperidines, particularly those with defined stereochemistry, is a significant focus in organic chemistry.

Chiral Building Blocks for Asymmetric Transformations

(S)-2-(naphthalen-2-yl)piperidine serves as a chiral building block, a molecule with a pre-existing stereocenter that can be incorporated into a larger structure to control the stereochemical outcome of a reaction. The use of such building blocks is a fundamental strategy in asymmetric synthesis, aiming to produce a single enantiomer of a chiral molecule. The development of synthetic methods to create enantiomerically pure compounds is crucial, as different enantiomers of a molecule can exhibit vastly different biological activities.

The synthesis of chiral 2,3-cis-disubstituted piperidines, for instance, presents a significant challenge in achieving both diastereoselective and enantioselective control. nih.gov Methodologies like asymmetric copper-catalyzed cyclizative aminoboration have been developed to address this, yielding key chiral piperidine intermediates for the synthesis of pharmaceutical agents. nih.gov The principles demonstrated in these syntheses highlight the importance of chiral piperidine scaffolds in constructing complex molecular architectures.

Synthetic Intermediates for Advanced Chemical Scaffolds

The piperidine scaffold is a prevalent core in many active pharmaceutical ingredients. researchgate.net The introduction of a chiral center within the piperidine ring can significantly enhance biological activity and selectivity. researchgate.net this compound, with its defined stereochemistry and the presence of the naphthalene (B1677914) group, acts as a versatile intermediate for the creation of advanced chemical scaffolds. These scaffolds form the basic framework upon which a variety of functional groups can be added to develop new drug candidates and other functional molecules.

Research has focused on modifying piperidine rings with bridging moieties to explore their effects on receptor affinity and hydrophobicity. nih.govresearchgate.net For example, the synthesis of various 2-azanorbornane and nortropane derivatives, which are rigidified piperidine structures, has been undertaken to create new ligands with potentially improved properties. nih.govresearchgate.net These studies underscore the utility of piperidine-based intermediates in generating diverse molecular structures for biological evaluation.

Role in Catalysis and Ligand Design

The development of new catalysts and ligands is a cornerstone of modern chemical synthesis, enabling reactions to proceed with high efficiency and selectivity.

Chiral Ligands for Asymmetric Catalysis

In asymmetric catalysis, chiral ligands play a pivotal role by coordinating to a metal center and creating a chiral environment that directs the stereochemical outcome of a reaction. nih.gov While C2-symmetric ligands have historically dominated the field, there is growing interest in non-symmetrical ligands. nih.gov The structure of this compound, with its chiral piperidine and bulky naphthalene group, makes it a candidate for development into a chiral ligand.

The design of effective chiral ligands is often a process of structural optimization for a specific application. nih.gov The modular nature of many synthetic routes allows for the variation of both the piperidine and the aryl portions of the molecule, facilitating the creation of a library of ligands for screening in various catalytic reactions. The development of chiral dinitrogen ligands, for example, has enabled asymmetric palladium/norbornene cooperative catalysis for the synthesis of C-N axially chiral scaffolds. nih.gov

Organocatalytic Applications of Piperidine Derivatives

Organocatalysis, the use of small, chiral organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. rsc.org This approach offers several advantages, including being metal-free, robust, and often employing milder reaction conditions. rsc.org Piperidine derivatives have been utilized in various organocatalytic transformations.

A biomimetic, organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids has been developed, showcasing the potential of piperidine-based catalysts. nih.gov In these reactions, the piperidine moiety, often in conjunction with other functional groups, can activate substrates and control the stereochemistry of the product formation. The continued exploration of cyclopropene- and cyclopropenium-based small molecules as organocatalysts further highlights the expanding scope of this field. rsc.org

Development of Chemical Probes and Tools for Mechanistic Studies

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in a cellular context. nih.gov The development of potent and selective chemical probes is essential for understanding complex biological processes and for the validation of new drug targets. scispace.com

The structural features of this compound, combining a chiral amine with a lipophilic naphthalene group, make it a relevant scaffold for the design of chemical probes. The piperidine ring can be modified to introduce reactive groups for covalent labeling of target proteins, while the naphthalene moiety can contribute to binding affinity and selectivity through interactions with hydrophobic pockets in the protein.

Q & A

Q. What are the recommended methods for synthesizing (S)-2-(Naphthalen-2-yl)piperidine with high enantiomeric purity?

Enantioselective hydrogenation using transition metal catalysts (e.g., iridium) is a robust method for achieving high enantiomeric purity in piperidine derivatives. For example, trifluoromethyl-substituted pyridinium salts can be hydrogenated enantioselectively under optimized conditions, yielding chiral piperidines with optical rotation values (e.g., [α] = -14.4° in methanol) as a key purity indicator . Reaction optimization includes controlling temperature, pressure, and catalyst loading. Post-synthesis purification via chromatography or crystallization further enhances enantiomeric excess.

Q. What safety precautions are essential when handling this compound in laboratory settings?

Key precautions include:

  • Personal Protective Equipment (PPE): Lab coat, gloves, and eye protection to avoid skin/eye contact .
  • Ventilation: Use fume hoods to minimize inhalation of vapors or aerosols .
  • Spill Management: Absorb spills with inert materials (e.g., sand) and dispose in sealed containers .
  • Storage: Keep in a tightly sealed container in a dry, ventilated area away from ignition sources .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and stereochemistry .
  • Fourier-Transform Infrared (FTIR): Identifies functional groups (e.g., C-H stretching in naphthalene rings) .
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .
  • Optical Rotation: Measures enantiomeric purity using polarimetry .

Q. What are the key physical properties used to verify the identity of this compound?

  • Density: ~1.16 g/mL (similar to trifluoromethyl-piperidine analogs) .
  • Refractive Index: n20/D ≈ 1.39 (indicative of aromaticity and substituent effects) .
  • Melting Point/Boiling Point: Determined via differential scanning calorimetry (DSC) or capillary methods.

Advanced Research Questions

Q. How can computational methods like DFT predict the vibrational spectra and stability of this compound?

Density Functional Theory (DFT) calculates equilibrium geometries, vibrational frequencies, and electronic properties. For example, scaled quantum mechanical force fields can match experimental FTIR/Raman spectra, resolving modes like C-H bending in the naphthalene ring . Natural Bond Orbital (NBO) analysis further elucidates hyperconjugative interactions affecting stability .

Q. What strategies resolve contradictions between experimental NMR data and computational predictions for piperidine derivatives?

  • Hybrid Validation: Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using B3LYP/6-311++G** basis sets) .
  • Conformational Analysis: Evaluate multiple conformers to identify the most stable structure aligning with NMR data .
  • Solvent Effects: Incorporate solvent models (e.g., PCM) in simulations to account for dielectric environments .

Q. How does the naphthalene moiety influence the biological activity of piperidine derivatives, and what assays evaluate this?

The naphthalene ring enhances lipophilicity, improving membrane permeability and receptor binding. Assays include:

  • Enzyme Inhibition: Measure IC₅₀ values against target enzymes (e.g., kinases) .
  • Antimicrobial Testing: Disk diffusion or microdilution assays to determine MIC (Minimum Inhibitory Concentration) .
  • Receptor Binding Studies: Radioligand displacement assays to quantify affinity for GPCRs or ion channels .

Q. How can reaction intermediates in multi-step syntheses of naphthalene-containing piperidines be optimized for yield and purity?

  • Stepwise Monitoring: Use Thin-Layer Chromatography (TLC) or HPLC to track intermediate formation .
  • Catalyst Screening: Test palladium, iridium, or organocatalysts for key steps (e.g., cross-coupling or hydrogenation) .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) may enhance reactivity in SNAr or cyclization steps .

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